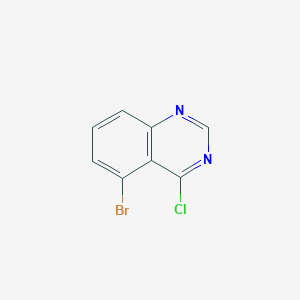

5-溴-4-氯喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-chloroquinazoline is a compound that is structurally related to various quinazoline derivatives that have been synthesized and studied for their potential biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including antibacterial and anticancer activities. These compounds often serve as key intermediates or final products in the synthesis of drugs targeting specific enzymes or receptors, such as tyrosine kinases .

Synthesis Analysis

The synthesis of quinazoline derivatives can involve multiple steps, starting from readily available chemicals. For instance, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized through an efficient process and evaluated for its antibacterial activity . Similarly, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, was synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including oxidation and bromination . Another example is the synthesis of 6-bromo-4-iodoquinoline, which involved cyclization and substitution reactions . These studies demonstrate the versatility of synthetic approaches to access various bromo-chloroquinazoline derivatives.

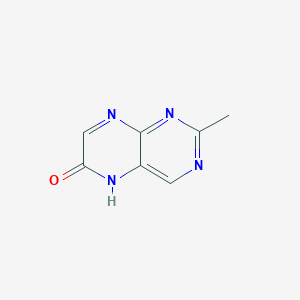

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized using crystallography and spectroscopic methods. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system and the presence of specific intermolecular interactions . Another study reported the crystal structure of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, providing detailed information on bond lengths and angles . These analyses are crucial for understanding the conformational and electronic properties of the compounds, which can influence their biological activity.

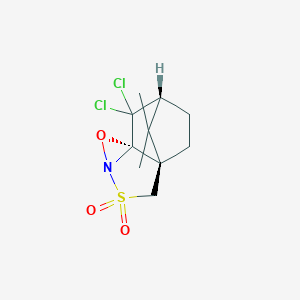

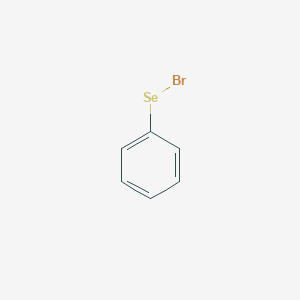

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents was studied, leading to the formation of different substituted quinazoline diones . Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the formation of a bromonium ylide intermediate, showcasing the complexity of reactions that these compounds can participate in . These reactions are not only important for the synthesis of quinazoline derivatives but also for understanding their reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the melting point of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was reported, which is an important parameter for the compound's characterization . The electrostatic surface potential (ESP) of the novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was generated using density functional theory, providing insights into the electronic distribution of the molecule . These properties are critical for predicting the behavior of these compounds in biological systems and for their formulation in drug development.

科学研究应用

生物活性化合物的合成

5-溴-4-氯喹唑啉及其衍生物在各种生物活性化合物的合成中得到了广泛探索。例如,Kumar等人(2014年)使用6-溴-2-甲基-4-氧喹唑啉-3(4H)基衍生物合成了一系列化合物,展示了它们作为非甾体类抗炎和镇痛剂的潜力(Kumar, Lal, & Rani, 2014)。同样,Mphahlele等人(2018年)开发了吲哚-氨基喹唑啉,对各种癌细胞系表现出显著的细胞毒性(Mphahlele, Mmonwa, Aro, McGaw, & Choong, 2018)。

抗病毒和细胞毒活性

Selvam等人(2010年)报道了新型喹唑啉-4(3H)-酮衍生物的合成,显示出对单纯疱疹病毒和牛痘病毒的明显抗病毒活性(Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010)。Mphahlele等人(2017年)合成了5-苯乙烯基四氮唑[1,5-c]喹唑啉,展示了对乳腺腺癌和宫颈癌细胞的体外细胞毒性(Mphahlele, Gildenhuys, & Parbhoo, 2017)。

抗癌药物关键中间体的合成

Sheng-li(2004年)详细介绍了溴甲基-3,4-二氢-2-甲基-4-氧喹唑啉的合成,这是抑制胸腺嘧啶酸合成酶的抗癌药物的关键中间体(Sheng-li, 2004)。Bavetsias等人(2002年)专注于合成CB30865的水溶性类似物,这是一种喹唑啉-4-酮抗肿瘤剂,增强了其溶解度和细胞毒性(Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002)。

抗菌和抗疟疾剂

Parthasaradhi等人(2015年)合成了新型喹啉基1,2,3-三唑,显示出对各种微生物的抗菌活性和抗疟疾活性(Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015)。Singh等人(2010年)开发了对多种病原体具有抗菌活性的化合物(Singh, Kaur, Kumar, Kumar, & Kumar, 2010)。

安全和危害

The safety information for 5-Bromo-4-chloroquinazoline includes a GHS06 pictogram, a danger signal word, and hazard statements H301 . Precautionary statements include P301 + P330 + P331 + P310 . It is classified as Acute Tox. 3 Oral . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

属性

IUPAC Name |

5-bromo-4-chloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRQUJTALTMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588580 |

Source

|

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloroquinazoline | |

CAS RN |

2148-38-1 |

Source

|

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

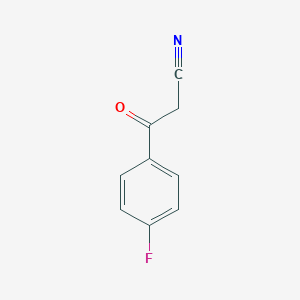

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)